molecular formula C21H21N5O3 B14936976 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B14936976
M. Wt: 391.4 g/mol
InChI Key: GQCONVRCNKZXJZ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetically designed small molecule of high interest in early-stage drug discovery and biochemical research. This complex heterocyclic compound features a molecular architecture combining an indole core and a pyridotriazinone system, a structure often associated with targeted protein inhibition. Its precise mechanism of action and primary molecular targets are areas of active investigation, though its design suggests potential for modulating key signaling pathways in disease models. Researchers can utilize this compound as a critical tool for probe discovery, high-throughput screening campaigns, and investigating novel biological mechanisms. It is supplied as a solid and should be stored in a cool, dry environment. This product is intended for use by qualified research professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific data on batch-specific purity, molecular weight, and structural characterization.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C21H21N5O3/c1-29-18-6-4-5-17-15(18)10-13-25(17)14-11-22-20(27)9-8-16-21(28)26-12-3-2-7-19(26)24-23-16/h2-7,10,12-13H,8-9,11,14H2,1H3,(H,22,27)

InChI Key

GQCONVRCNKZXJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridotriazine ring. The final step involves coupling these two moieties through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridotriazine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related propanamide derivatives and their distinguishing attributes:

Compound Name / Evidence ID Core Structure Key Substituents Bioactivity (If Reported) Physicochemical Properties
Target Compound Propanamide - 4-Methoxyindole (N-terminal)
- Pyrido-triazinone (C-terminal)
Not explicitly reported Likely moderate solubility due to polar triazinone and methoxy groups
(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide Propanamide - Indol-3-yl
- Ureido group
Selective agonist for human receptors m.p. 161–163°C; LogP ~5.2 (estimated)
3-(4-Chlorophenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-{4-hydroxy-2-oxo-2H-pyrido[1,2-a]pyrimidin-3-yl}propanamide Propanamide - Chlorophenyl
- Pyrido-pyrimidinone
DNAJA1/p53-dependent anti-cancer activity High polarity due to dihydroxyphenyl group
N-(4-Morpholinophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide Propanamide - Thiazolotriazole
- Morpholinophenyl
Anti-infective (broad-spectrum) m.p. 142–144°C; Yield 68%
McPT (N-[2-(1H-Indol-3-yl)ethyl]-N-methylsulfinamino propanamide) Propanamide - Indol-3-yl
- Methylsulfinamino
Psychoactive (designer drug) Lipophilic; likely CNS-penetrant

Structure-Activity Relationship (SAR) Insights

  • Indole Substitution : The 4-methoxyindole in the target compound may enhance metabolic stability compared to unsubstituted indoles (e.g., McPT in ) while maintaining π-π stacking interactions with aromatic residues in target proteins .
  • Heterocyclic Moieties: Pyrido-triazinone’s conjugated system could improve binding affinity to ATP-binding pockets (similar to pyrido-pyrimidinones in ) but may reduce solubility compared to morpholine or thiomorpholine derivatives () .
  • Amide Linker : The propanamide spacer provides conformational flexibility, critical for accommodating diverse binding sites. Shorter or bulkier linkers (e.g., cyclopropane in ) may restrict this flexibility .

Pharmacological and Physicochemical Comparison

Property Target Compound Compound Compound
LogP (Estimated) ~2.8 ~5.2 ~3.5
Melting Point Not reported 161–163°C 142–144°C
Bioactivity Hypothesized enzyme/receptor modulation Selective receptor agonism Anti-infective
Metabolic Stability Higher (methoxy group) Moderate Lower (thioether vulnerability)

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic compound with potential therapeutic applications. Its structure incorporates an indole moiety and a pyrido-triazinone framework, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C21_{21}H21_{21}N5_5O3_3
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 1324066-78-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

StudyCell LineConcentration (μM)Effect
MDA-MB-231 (breast cancer)10.0Induced apoptosis (caspase-3 activity increased by 1.33–1.57 times)
HepG2 (liver cancer)5.0Inhibited proliferation significantly
A549 (lung cancer)20.0Microtubule destabilization observed

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of microtubule assembly, which are critical for cell division.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests indicated that it possesses antibacterial effects against various strains of bacteria.

PathogenMinimum Inhibitory Concentration (MIC μg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, preliminary studies have indicated that this compound may exhibit anti-inflammatory effects. The suppression of pro-inflammatory cytokines was observed in models treated with the compound.

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The treated group showed a significant reduction in tumor volume compared to the control group, suggesting effective tumor growth inhibition.

Q & A

Q. How can toxicity be profiled in preclinical studies?

  • Methods :
  • Acute toxicity : Single-dose studies in rodents (OECD 423) with histopathology .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .

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